molecular formula C7H5F9O2 B1278257 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic Acid CAS No. 80705-13-1

4,4,5,5,6,6,7,7,7-nonafluoroheptanoic Acid

Cat. No.: B1278257
CAS No.: 80705-13-1
M. Wt: 292.1 g/mol
InChI Key: QWHCZVLZUPZGSI-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid is a perfluorinated carboxylic acid with the molecular formula C7H5F9O2. It is characterized by the presence of nine fluorine atoms, which impart unique chemical properties to the compound. This compound is known for its high thermal stability, resistance to degradation, and hydrophobic nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid typically involves the fluorination of heptanoic acid derivatives. One common method is the electrochemical fluorination (ECF) process, where heptanoic acid is subjected to electrolysis in the presence of hydrogen fluoride. This process results in the replacement of hydrogen atoms with fluorine atoms, yielding the desired perfluorinated product .

Industrial Production Methods: Industrial production of this compound often employs large-scale ECF or direct fluorination techniques. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for various applications .

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid is primarily attributed to its strong carbon-fluorine bonds. These bonds confer high stability and resistance to degradation, allowing the compound to interact with various molecular targets without undergoing significant chemical changes. The fluorine atoms also enhance the compound’s ability to penetrate biological membranes, making it useful in drug delivery applications .

Comparison with Similar Compounds

    Perfluorooctanoic acid (PFOA): Similar in structure but with an additional carbon atom.

    Perfluorononanoic acid (PFNA): Contains one more carbon atom and two additional fluorine atoms.

    Perfluorohexanoic acid (PFHxA): Shorter chain length with fewer fluorine atoms

Uniqueness: 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid is unique due to its specific chain length and fluorination pattern, which provide a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring high stability and resistance to chemical and thermal degradation .

Properties

IUPAC Name

4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F9O2/c8-4(9,2-1-3(17)18)5(10,11)6(12,13)7(14,15)16/h1-2H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHCZVLZUPZGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445177
Record name 3-(Perfluorobutyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80705-13-1
Record name 3-(Perfluorobutyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,2H,3H,3H-Perfluoroheptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4,4,5,5,6,6,7,7,7-Nonafluoroheptanecarbonitrile (4.7 g, 17.2 mmol) was stirred in concentrated sulfuric acid (15 ml) for 3 hours at room temperature, cooled to 0° C. and mixed with water (15 ml), followed by heating under reflux for 12 hours. The reaction mixture was extracted with dichloromethane and the resulting organic layer was washed with water and saturated aqueous sodium chloride and then dried over anhydrous magnesium sulfate. The solvent was distilled off to give 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid (5.1 g, quantitative) as an oil.
Name
4,4,5,5,6,6,7,7,7-Nonafluoroheptanecarbonitrile
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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